molecular formula C14H21NO B1599449 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol CAS No. 351370-67-7

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol

Cat. No.: B1599449
CAS No.: 351370-67-7
M. Wt: 219.32 g/mol
InChI Key: BESBVPBWOJMGFI-UHFFFAOYSA-N
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Description

Overview of the Pyrrolidine (B122466) Core Scaffold in Organic Chemistry

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. nih.gov This five-membered saturated nitrogen heterocycle is a cornerstone in medicinal chemistry and drug discovery. google.com Its significance stems from several key features:

Stereochemistry and 3D-Structure: The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. google.com The presence of multiple stereogenic centers in substituted pyrrolidines offers a high degree of stereochemical diversity, which is crucial for the specific interactions required for biological activity. google.com

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This ability to participate in hydrogen bonding is critical for molecular recognition at biological targets. google.com The pyrrolidine scaffold also often imparts favorable solubility and metabolic stability to drug candidates.

Synthetic Versatility: The pyrrolidine ring can be readily synthesized and functionalized through a variety of chemical transformations. nih.gov Proline, a naturally occurring amino acid, is a common and versatile starting material for the synthesis of chiral pyrrolidine derivatives. nih.gov

The pyrrolidine nucleus is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs. google.com Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antidiabetic agents. nih.gov

Significance of Amino Alcohol Moieties in Complex Molecule Synthesis

The amino alcohol functional group is another critical component of 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol. This structural motif, characterized by an amino group and a hydroxyl group in close proximity, is of great importance in organic synthesis and medicinal chemistry. iris-biotech.de

Chiral Auxiliaries and Ligands: Chiral amino alcohols are widely used as auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions. acs.org Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms allows for the creation of well-defined chiral environments.

Building Blocks for Bioactive Molecules: The amino alcohol moiety is a key pharmacophore present in a multitude of biologically active compounds, including natural products and synthetic drugs. google.com For instance, the vicinal amino alcohol structure is found in various antibiotics and alkaloids.

Synthetic Intermediates: Amino alcohols are versatile synthetic intermediates that can be readily converted into other important functional groups. The hydroxyl group can be a leaving group in substitution reactions or can be oxidized, while the amino group can be acylated or alkylated.

The synthesis of tertiary amino alcohols, such as the one found in the title compound, is an area of active research, with methods being developed to control their stereoselective formation. google.com

Research Trajectories of Benzyl-Substituted Heterocyclic Compounds

The N-benzyl group is a common substituent in heterocyclic chemistry, including in pyrrolidine-containing molecules. The introduction of a benzyl (B1604629) group can significantly influence the properties of a molecule in several ways:

Modulation of Biological Activity: The benzyl group can engage in various non-covalent interactions with biological targets, such as van der Waals forces and pi-stacking interactions with aromatic amino acid residues in proteins. These interactions can enhance the binding affinity and selectivity of a compound for its target.

Pharmacokinetic Properties: The lipophilicity of a molecule is often increased by the addition of a benzyl group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Handle: The benzyl group can serve as a protecting group for the nitrogen atom in the pyrrolidine ring, which can be removed under specific conditions if further functionalization of the nitrogen is required.

Research on N-benzylpyrrolidine derivatives has explored their potential in various therapeutic areas. For example, certain N-benzylpyrrolidine derivatives have been investigated for their antioxidant and antibacterial properties. northeastern.edutandfonline.com The strategic placement of substituents on the benzyl ring can be used to fine-tune the electronic and steric properties of the molecule, allowing for the optimization of its biological activity.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESBVPBWOJMGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426005
Record name 2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351370-67-7
Record name 2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of the 2 1 Benzylpyrrolidin 3 Yl Propan 2 Ol Scaffold

Functional Group Interconversions and Modifications of the Hydroxyl Group

The tertiary hydroxyl group is a key site for functionalization. While direct oxidation is challenging without cleaving the carbon-carbon bond, it can be converted into other functional groups through various reactions.

Esterification and Etherification:

The hydroxyl group can undergo esterification with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. Similarly, etherification can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Table 1: Examples of Hydroxyl Group Modifications

Reaction TypeReagentsProduct Type
EsterificationAcyl chloride, PyridineEster
EtherificationSodium hydride, Alkyl halideEther

These modifications can significantly alter the lipophilicity and steric bulk of the molecule, which can be crucial for modulating its biological activity.

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, making it amenable to a range of chemical transformations.

The benzyl (B1604629) group attached to the pyrrolidine nitrogen can be considered a protecting group, which can be removed to allow for further functionalization at the nitrogen atom. bham.ac.uk

N-Debenzylation:

A common method for the removal of the N-benzyl group is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. wiley-vch.de This yields the secondary amine, 2-(pyrrolidin-3-yl)propan-2-ol, which can then be reacted with various electrophiles to introduce new N-substituents.

N-Alkylation and N-Arylation:

The resulting secondary amine can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, using a palladium catalyst to couple the amine with an aryl halide.

Protecting Group Strategies:

In multi-step syntheses, it may be necessary to protect the pyrrolidine nitrogen to prevent it from interfering with reactions at other sites. Common protecting groups for secondary amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be selectively removed under specific conditions, allowing for orthogonal protection strategies in the synthesis of complex molecules. bham.ac.ukuniversiteitleiden.nl

Table 2: N-Functionalization and Protecting Group Strategies

TransformationReagents/ConditionsResulting Functional Group
N-DebenzylationH₂, Pd/CSecondary Amine
N-AlkylationAlkyl halide, BaseTertiary Amine
N-ArylationAryl halide, Palladium catalystTertiary Amine
N-Boc Protection(Boc)₂OBoc-protected Amine
N-Cbz ProtectionCbz-Cl, BaseCbz-protected Amine

Reactivity of the Benzyl Aromatic Ring and Potential Substitutions

The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) is directed by the activating nature of the alkyl group attached to the ring.

Electrophilic Aromatic Substitution:

Reactions such as nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of functional groups onto the aromatic ring. uobabylon.edu.iq These modifications can influence the electronic properties and steric profile of the molecule.

Table 3: Potential Aromatic Ring Substitutions

ReactionReagentsSubstituent Introduced
NitrationHNO₃, H₂SO₄-NO₂
BrominationBr₂, FeBr₃-Br
AcylationAcyl chloride, AlCl₃-C(O)R

Synthesis of Analogues and Structurally Related Pyrrolidine Derivatives

The synthesis of analogues and structurally related derivatives is a key strategy for exploring the structure-activity relationships (SAR) of the 2-(1-benzylpyrrolidin-3-yl)propan-2-ol scaffold.

Introducing substituents at other positions of the pyrrolidine ring can significantly impact the molecule's conformation and biological activity. nih.gov For instance, substituents at the C4 position can influence the puckering of the pyrrolidine ring. nih.gov The synthesis of such analogues often requires the use of appropriately substituted starting materials.

The this compound molecule contains a chiral center at the C3 position of the pyrrolidine ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-2-(1-benzylpyrrolidin-3-yl)propan-2-ol. The synthesis of enantiomerically pure forms of this compound is of significant interest, as different stereoisomers can exhibit distinct biological activities. semanticscholar.org

Asymmetric Synthesis:

Enantiomerically pure starting materials, such as chiral amino acids, can be used to construct the pyrrolidine ring in a stereospecific manner. Asymmetric catalytic methods can also be employed to introduce the desired stereochemistry during the synthesis.

Chiral Resolution:

Alternatively, the racemic mixture of the final compound can be separated into its individual enantiomers through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the removal of the resolving agent.

The synthesis and study of the individual stereoisomers are crucial for understanding the stereochemical requirements for biological activity and for the development of more potent and selective compounds. semanticscholar.org

Strategies for Diversity-Oriented Synthesis based on the Scaffold

The this compound scaffold presents a valuable starting point for diversity-oriented synthesis (DOS). Its inherent structural features, including a modifiable pyrrolidine ring, a tertiary alcohol, and a benzyl group, offer multiple vectors for chemical elaboration. A systematic exploration of these functional handles allows for the generation of a library of analogues with significant structural and three-dimensional diversity, a key goal in the discovery of novel bioactive molecules. researchgate.netgoogle.com

A primary strategy for diversifying the this compound scaffold involves the strategic manipulation of the pyrrolidine nitrogen. The benzyl group, while often integral to the initial scaffold synthesis, can be selectively removed through catalytic hydrogenation. This N-debenzylation, sometimes facilitated by the presence of an acid, unmasks a secondary amine, which serves as a versatile nucleophile for a wide array of subsequent reactions. researchgate.netnih.govnih.govnorthwestern.edu This newly exposed amine can be readily acylated with a diverse set of acyl chlorides, sulfonyl chlorides, and carboxylic acids, or it can be alkylated with various alkyl halides to introduce a broad spectrum of functional groups and to modulate the steric and electronic properties of the resulting molecules. nih.govrsc.org

Another key avenue for derivatization is the tertiary alcohol of the propan-2-ol substituent. While tertiary alcohols are generally less reactive than their primary or secondary counterparts, they can undergo etherification under specific conditions, for instance, using strong bases and alkylating agents or through acid-catalyzed reactions. rsc.orgacs.orgnih.govorganic-chemistry.org Furthermore, elimination of the tertiary alcohol can generate an isopropenyl group, which then serves as a handle for a variety of addition reactions, further expanding the accessible chemical space.

Multicomponent reactions (MCRs) represent a particularly powerful tool in the context of DOS, enabling the rapid assembly of complex molecules from simple building blocks in a single step. researchgate.netrsc.orgtandfonline.comnih.gov The pyrrolidine scaffold, or its de-benzylated intermediate, can potentially be incorporated into MCRs such as the Ugi or Passerini reactions. For instance, the de-benzylated pyrrolidine could serve as the amine component in an Ugi reaction, combined with a variety of aldehydes, carboxylic acids, and isocyanides to generate a library of highly functionalized and stereochemically rich derivatives. rsc.org

The following table outlines potential derivatization strategies at key positions of the this compound scaffold to generate a diverse chemical library.

Reactive Site Derivatization Strategy Reagent Class Examples Resulting Functional Group
Pyrrolidine Nitrogen (post-debenzylation)N-AcylationAcyl Halides, AnhydridesAmide
N-SulfonylationSulfonyl ChloridesSulfonamide
N-AlkylationAlkyl Halides, Aldehydes (reductive amination)Tertiary Amine
N-ArylationAryl Halides (e.g., Buchwald-Hartwig coupling)N-Aryl Pyrrolidine
Tertiary AlcoholO-Alkylation/EtherificationAlkyl Halides (with strong base)Ether
EsterificationAcyl Halides (with catalyst)Ester
Elimination followed by functionalizationDehydrating agents, then e.g., hydroboration-oxidationAlkene, then new alcohol
Benzyl GroupAromatic SubstitutionElectrophiles (e.g., HNO₃/H₂SO₄)Substituted Phenyl Ring

By combining these derivatization strategies, a comprehensive library of compounds can be synthesized. For example, a matrix approach could be employed where a set of N-acylated derivatives are each subjected to a variety of etherification conditions, rapidly generating a large and diverse collection of molecules. This systematic exploration of chemical space around the this compound scaffold is a hallmark of a successful diversity-oriented synthesis campaign.

Mechanistic Investigations in the Synthesis and Chemical Transformations of 2 1 Benzylpyrrolidin 3 Yl Propan 2 Ol

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of substituted pyrrolidines like 2-(1-benzylpyrrolidin-3-yl)propan-2-ol can be achieved through various synthetic strategies, each with distinct reaction mechanisms. Key mechanistic pathways include multicomponent reactions (MCRs), cycloadditions, and intramolecular cyclizations. nih.govnih.gov

One-pot, three-component reactions represent a powerful method for constructing densely functionalized pyrrolidine (B122466) rings. nih.gov For instance, a common approach involves the reaction of an amine, an aldehyde, and an enolizable carbonyl compound, which proceeds through a series of intermediates. nih.gov The synthesis of pyrrolidine-2,3-diones has been achieved via a three-component cyclization/allylation followed by a Claisen rearrangement, highlighting the complexity of cascade reactions that can lead to these heterocyclic scaffolds. nih.govacs.org

Another prevalent mechanism is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.gov This method is highly effective for creating five-membered nitrogen heterocycles and allows for significant control over the regio- and stereoselectivity of the final product based on the nature of the dipole and the dipolarophile. nih.gov The N-tert-butanesulfinylimine group, for example, has been shown to act as an effective electron-withdrawing group in 1-azadienes, facilitating highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides to produce polysubstituted pyrrolidines. acs.org

Intramolecular reactions, such as the hydroamination of unactivated olefins, provide a direct route to the pyrrolidine ring. organic-chemistry.org Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds is another sophisticated method that allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Additionally, computational studies have been employed to elucidate complex reaction pathways, such as the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, which involves a Michael addition, a Nef-type rearrangement, and a final cyclization step. rsc.org

Table 1: Overview of Mechanistic Pathways in Pyrrolidine Synthesis

Mechanistic Pathway Description Key Features
Multicomponent Reactions (MCRs) A one-pot reaction where three or more reactants combine to form a single product containing substantial portions of all reactants. nih.govnih.gov High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov
1,3-Dipolar Cycloaddition A reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene) to form a five-membered ring. nih.gov High control over regio- and stereoselectivity. nih.govdntb.gov.ua
Intramolecular Hydroamination The addition of an N-H bond across an alkene within the same molecule, often catalyzed by transition metals. organic-chemistry.org Direct formation of the pyrrolidine ring from an amino-alkene precursor. organic-chemistry.org
Intramolecular C-H Insertion A transition metal-catalyzed reaction where a nitrene inserts into a C-H bond to form the pyrrolidine ring. organic-chemistry.org High regio- and diastereoselectivity without the need for pre-functionalized starting materials. organic-chemistry.org
Rearrangement Reactions Lewis acid-catalyzed intramolecular rearrangements can lead to the formation of pyrrolidine derivatives from other heterocyclic intermediates. nih.gov Can be an unexpected side reaction or an optimized synthetic step. nih.gov

Role of Catalysts and Ligands in Inducing Stereoselectivity

The stereochemical outcome of synthetic reactions leading to chiral pyrrolidines is heavily influenced by the choice of catalysts and ligands. nih.govnih.gov Asymmetric catalysis is essential for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Transition metal catalysts, including those based on cobalt, nickel, palladium, and rhodium, are widely used in pyrrolidine synthesis. organic-chemistry.orgnih.gov The stereoselectivity of these reactions is typically controlled by chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the reactants. For example, cobalt catalysts combined with modified bisoxazoline (BOX) ligands have been successfully used for the highly enantioselective hydromethylation of 3-pyrrolines to yield valuable 3-methylpyrrolidine (B1584470) compounds. nih.gov Similarly, catalyst-tuned hydroalkylation of 3-pyrrolines can yield either C2- or C3-alkylated pyrrolidines with high enantioselectivity by switching between cobalt and nickel catalysts paired with chiral BOX ligands. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. nih.gov Chiral pyrrolidine derivatives themselves, often derived from proline, can act as efficient organocatalysts. nih.govlookchem.com These catalysts typically operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react with high stereocontrol. For instance, pyrrolidine-based organocatalysts bearing a diarylprolinol silyl (B83357) ether moiety are well-known for promoting asymmetric Michael additions. acs.org The steric and electronic properties of the catalyst, such as the presence of bulky groups or hydrogen-bond-donating moieties, are critical for achieving high enantioselectivity. lookchem.com

Table 2: Examples of Catalysts and Ligands in Stereoselective Pyrrolidine Synthesis

Catalyst System Reaction Type Role in Stereoselectivity Reference
Cobalt / BOX Ligand Hydromethylation of 3-pyrrolines Creates a chiral pocket that directs the addition of the methyl group to one face of the double bond, achieving high enantioselectivity. nih.gov
Nickel / BOX Ligand Hydroalkylation of 3-pyrrolines Divergent synthesis, providing C3-alkylated pyrrolidines with high enantioselectivity, complementary to Co-catalysis for C2-alkylation. organic-chemistry.org
(pyrox)Pd(II)(TFA)₂ Intramolecular Oxidative Amidation Catalyst-controlled stereoselective cyclization of chiral substrates, providing high enantioselectivity. organic-chemistry.org
Chiral Pyrrolidine Derivatives Addition of diethylzinc (B1219324) to aldehydes The β-amino alcohol moiety on the pyrrolidine ligand coordinates to the zinc reagent, forming a chiral complex that dictates the facial selectivity of the aldehyde addition. lookchem.com
Ag₂CO₃ / Chiral Sulfinylimine 1,3-Dipolar Cycloaddition The chiral auxiliary (sulfinyl group) directs the diastereoselectivity of the cycloaddition, while the silver catalyst promotes the formation of the azomethine ylide. acs.org

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies and reaction pathway analysis are vital for optimizing reaction conditions and understanding the underlying mechanisms of pyrrolidine synthesis. nih.gov These studies can reveal the rate-determining step, identify key intermediates, and provide insight into the factors that control selectivity.

Kinetic resolution is a powerful technique for separating enantiomers of racemic pyrrolidines and their precursors. rsc.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Biocatalytic methods, using enzymes like hydrolases, are particularly effective for the kinetic resolution of racemic proline derivatives, often achieving high selectivity under mild conditions. rsc.org Dynamic kinetic resolution (DKR) is an even more efficient variation where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.org

Computational analysis, such as Density Functional Theory (DFT) calculations, provides a molecular-level understanding of reaction pathways. rsc.orgnih.gov These studies can map the potential energy surface of a reaction, calculating the energies of reactants, transition states, and intermediates. For example, DFT calculations have been used to study the conformational preferences of pyrrolidine rings and their corresponding enamines, which helps to explain the stereochemical outcome of organocatalyzed reactions. acs.orgnih.gov Such analyses have revealed that the stability of different transition state conformers is often the key to understanding enantioselectivity. acs.org

Understanding Regioselectivity and Diastereoselectivity in Synthetic Reactions

The synthesis of a specifically substituted pyrrolidine like this compound requires precise control over both regioselectivity (where substituents are placed on the ring) and diastereoselectivity (the relative stereochemistry of multiple chiral centers).

Regioselectivity is a significant challenge in reactions involving unsymmetrical pyrroline (B1223166) precursors. For example, transition metal-catalyzed hydrofunctionalization of 3-pyrrolines can potentially yield either C2- or C3-substituted products. organic-chemistry.orgnih.gov Research has shown that the choice of metal catalyst can be a determining factor; cobalt catalysts often favor C2-alkylation, while nickel catalysts can selectively produce C3-alkylated pyrrolidines from the same starting material. organic-chemistry.org Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has also been developed as a method to specifically generate 3-aryl pyrrolidines. nih.gov

Diastereoselectivity is crucial when creating multiple stereocenters in a single reaction. nih.gov In multicomponent reactions, for instance, it is possible to construct up to three contiguous asymmetric centers in one step with high diastereoselectivity. nih.gov This is often achieved by using a chiral starting material or catalyst that biases the formation of one diastereomer over all others. In a TiCl₄-catalyzed multicomponent reaction, optically active phenyldihydrofuran was used to produce highly substituted pyrrolidines as a single diastereomer. nih.gov Similarly, in 1,3-dipolar cycloadditions, the relative orientation of the dipole and dipolarophile in the transition state determines the diastereomeric outcome, which can be controlled by steric and electronic factors of the substituents. acs.org The use of chiral N-tert-butanesulfinyl groups as auxiliaries has proven highly effective in directing the diastereoselectivity of such cycloadditions. acs.org

Table 3: Control of Selectivity in Pyrrolidine Synthesis

Reaction Type Selectivity Type Controlling Factors Outcome
Hydroalkylation of 3-Pyrrolines Regioselectivity Choice of transition metal catalyst (e.g., Co vs. Ni). organic-chemistry.org Selective formation of C2- or C3-alkylated pyrrolidines. organic-chemistry.org
1,3-Dipolar Cycloaddition Regio- and Diastereoselectivity Substituents on the azomethine ylide and the dipolarophile; use of chiral auxiliaries. acs.orgdntb.gov.ua High control over the substitution pattern and relative stereochemistry of the pyrrolidine product. acs.org
Multicomponent Reactions Diastereoselectivity Use of optically active starting materials; Lewis acid catalyst. nih.gov Formation of a single diastereomer from a complex reaction mixture. nih.gov
Addition to Chiral Sulfinimines Diastereoselectivity The chiral sulfinyl group on the imine directs the nucleophilic attack to one face of the C=N bond. acs.org Highly diastereoselective formation of the addition product, leading to stereodefined pyrrolidines after cyclization. acs.org

Mechanistic Insights into Potential Metabolic Pathways of Benzylpyrrolidine Compounds

Phase I metabolic reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and introduce or expose functional groups. rsc.org For a compound like this compound, several transformations are plausible:

N-dealkylation: Cleavage of the N-benzyl group is a common metabolic pathway for N-benzylamines, which would yield pyrrolidin-3-yl-propan-2-ol and benzoic acid (after further oxidation of the resulting benzaldehyde).

Aromatic Hydroxylation: The benzyl (B1604629) group's phenyl ring can undergo hydroxylation, typically at the para-position, to form a phenolic metabolite.

Aliphatic Hydroxylation: Oxidation can occur at the benzylic carbon (the CH₂ group attached to the nitrogen) or at various positions on the pyrrolidine ring.

Oxidation of the Tertiary Alcohol: While tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols, metabolic oxidation is still possible under certain enzymatic conditions.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to facilitate excretion. researchgate.net If hydroxyl groups are introduced during Phase I, they can be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. researchgate.net

The investigation of metabolic pathways often utilizes high-resolution mass spectrometry to identify metabolites in biological matrices. mdpi.com These analytical techniques, combined with predictive models, can help map the metabolic fate of new chemical entities and identify any potentially reactive metabolites that could lead to toxicity. rsc.orgmdpi.com For benzylpyrrolidine compounds, characterization of metabolic pathways is essential for optimizing properties like metabolic stability and clearance during drug discovery. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this molecule, the spectrum is expected to show distinct signals for the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the propan-2-ol substituent.

Aromatic Protons: The five protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

Benzyl CH₂ Protons: The two protons of the benzylic methylene (B1212753) bridge (PhCH₂) are expected to appear as a singlet or a pair of doublets (if diastereotopic) around δ 3.6 ppm.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would present as complex multiplets between δ 2.0 and δ 3.5 ppm. Their exact shifts and couplings are sensitive to the ring's conformation and the stereochemistry at the C3 position.

Propan-2-ol Methyl Protons: The two methyl groups of the propan-2-ol moiety are chemically equivalent and would yield a sharp singlet at approximately δ 1.2 ppm, integrating to six protons.

Hydroxyl Proton: The alcohol proton (OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, 11 distinct signals are expected (barring coincidental overlap), corresponding to the 14 carbon atoms.

Aromatic Carbons: Signals for the phenyl ring carbons are expected between δ 127 and 140 ppm.

Propan-2-ol Carbons: The quaternary carbon bearing the hydroxyl group (C(CH₃)₂OH) would appear around δ 71 ppm, while the methyl carbons would be found further upfield.

Pyrrolidine & Benzyl Carbons: The carbons of the pyrrolidine ring and the benzylic CH₂ group would resonate in the δ 45-65 ppm range.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the pyrrolidine and benzyl rings, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. st-andrews.ac.uk HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for confirming the connectivity between different parts of the molecule, such as linking the benzyl group to the pyrrolidine nitrogen. st-andrews.ac.uk

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on analogous structures; actual experimental values may vary.)

AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Phenyl (C₆H₅)7.20 - 7.40 (m, 5H)127.0 - 139.0
Benzyl (CH₂)~3.6 (s, 2H)~60.0
Pyrrolidine CH₂ & CH2.0 - 3.5 (m, 7H)45.0 - 65.0
Propan-2-ol C(OH)-~71.0
Propan-2-ol (CH₃)₂~1.2 (s, 6H)~25.0
Hydroxyl (OH)Variable (br s, 1H)-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound is 219.33 g/mol . sigmaaldrich.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 220.17. Predicted collision cross-section data for the related isomer 2-(1-benzylpyrrolidin-2-yl)propan-2-ol (B1289222) suggests the [M+H]⁺ ion would have a predicted CCS of 153.0 Ų. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₂₁NO) with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected major fragmentation pathways include:

Loss of Benzyl Group: Cleavage of the C-N bond between the benzyl group and the pyrrolidine ring, resulting in a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺.

Loss of Water: Dehydration of the tertiary alcohol, leading to a fragment ion [M+H-H₂O]⁺ at m/z 202.16.

Pyrrolidine Ring Opening: Cleavage of bonds within the pyrrolidine ring can lead to various smaller fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound Isomer (Data based on predicted values for the C2-substituted isomer, 2-(1-benzylpyrrolidin-2-yl)propan-2-ol) uni.lu

AdductPredicted m/z
[M+H]⁺220.16959
[M+Na]⁺242.15153
[M+H-H₂O]⁺202.15957

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or stereoisomers.

High-Performance Liquid Chromatography (HPLC): A typical method for purity analysis would involve reversed-phase HPLC, likely using a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The basic nitrogen in the pyrrolidine ring means that pH control of the mobile phase is important for achieving good peak shape. Detection would commonly be performed using a UV detector, monitoring at a wavelength where the benzyl chromophore absorbs (e.g., ~254 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or Ultra-Performance Liquid Chromatography (UPLC) with a mass spectrometer provides a powerful analytical tool. uran.uabldpharm.com This technique allows for the simultaneous separation of components in a mixture and their identification based on their mass-to-charge ratio. LC-MS is particularly useful for analyzing crude reaction mixtures to identify the desired product, intermediates, and impurities, confirming both retention time and molecular weight.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and, crucially, the absolute stereochemistry and solid-state conformation of the molecule. While a crystal structure for this compound is not publicly available, analysis of related compounds illustrates the power of this technique.

For instance, the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a related derivative, was determined to be in the triclinic space group P-1, revealing the planarity of the pyrrolidine-dione ring and the relative orientation of the phenyl rings. scichemj.org Similarly, the structure of 2-(2-benzylphenyl)propan-2-ol, a non-heterocyclic isomer, shows how intermolecular hydrogen bonds can lead to the formation of tetramers in the crystal lattice. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unequivocally determine:

The three-dimensional arrangement of all atoms.

The conformation (puckering) of the pyrrolidine ring.

The relative orientation of the benzyl and propan-2-ol substituents.

The absolute configuration (R or S) at the chiral C3 center, if an enantiomerically pure sample is used.

Table 3: Illustrative Crystallographic Data from a Related Pyrrolidine Derivative (Data from (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione) scichemj.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.4367
b (Å)7.4998
c (Å)15.3455
α (°)86.448
β (°)78.732
γ (°)83.943
Volume (ų)721.80

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the tertiary alcohol.

Aromatic C-H Stretch: A medium to weak absorption band is expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions will appear just below 3000 cm⁻¹ due to the C-H bonds of the pyrrolidine ring, benzyl methylene, and methyl groups.

C=C Stretch: Aromatic ring stretching vibrations typically appear as one or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A moderate to strong band for the tertiary alcohol C-O bond is expected in the 1100-1200 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the benzyl group. The phenyl ring is expected to exhibit a characteristic absorption maximum (λ_max) around 254-265 nm, corresponding to the π → π* electronic transitions of the aromatic system.

Computational and Theoretical Studies of 2 1 Benzylpyrrolidin 3 Yl Propan 2 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.com By calculating properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP), DFT can provide deep insights into a molecule's stability, reactivity, and potential interaction sites. bohrium.comresearchgate.netresearchgate.net

For derivatives of the N-benzylpyrrolidine scaffold, DFT calculations, often at the B3LYP level of theory, are employed to optimize molecular geometry and analyze electronic properties. windows.netmultidisciplinaryjournals.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a narrow gap suggests the molecule is more reactive and prone to charge transfer interactions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. researchgate.netresearchgate.net In a typical MEP for a pyrrolidine (B122466) derivative, negative potential (red and yellow regions) is concentrated around electronegative atoms like oxygen (in the hydroxyl group) and nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) is usually found around hydrogen atoms, marking sites for nucleophilic attack. researchgate.net This information is vital for predicting how the molecule will interact with biological targets, such as the amino acid residues in a receptor's binding pocket.

Computational ParameterSignificance in Molecular AnalysisTypical Method
HOMO Energy Relates to the ability to donate an electron; higher energy indicates a better electron donor.DFT (e.g., B3LYP/6-31G+(d,p))
LUMO Energy Relates to the ability to accept an electron; lower energy indicates a better electron acceptor.DFT (e.g., B3LYP/6-31G+(d,p))
HOMO-LUMO Gap Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.Calculated from HOMO and LUMO energies
Molecular Electrostatic Potential (MEP) Maps electron density to identify nucleophilic and electrophilic sites for potential interactions.Calculated from DFT results
Natural Bond Orbital (NBO) Analysis Analyzes intramolecular charge transfer, donor-acceptor interactions, and hybridization.Performed on a DFT-optimized structure

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is extensively used to screen virtual libraries of compounds against a biological target, such as a G protein-coupled receptor (GPCR), and to understand the molecular basis of ligand-target recognition. nih.govnih.gov For 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol and its analogs, the primary targets of interest are often the muscarinic acetylcholine (B1216132) receptors (M1-M5). nih.govnih.gov

The process involves placing the ligand (the pyrrolidine derivative) into the binding site of the receptor (e.g., the M2 or M3 muscarinic receptor) in various conformations and orientations. nih.gov A scoring function then estimates the binding affinity, typically reported as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. researchgate.netmdpi.com

Docking studies on related pyrrolidine and N-benzylpiperidine derivatives against muscarinic receptors and acetylcholinesterase have revealed key interactions. nih.govresearchgate.net These often involve a combination of:

Hydrogen Bonds: Formed between the hydroxyl group of the ligand and polar residues like serine in the binding pocket. mdpi.com

Hydrophobic Interactions: The benzyl (B1604629) group of the ligand typically engages with nonpolar residues such as tyrosine, tryptophan, and alanine. mdpi.comresearchgate.net

π-π Stacking: Aromatic rings, like the benzyl group, can stack with the aromatic side chains of residues like tyrosine. mdpi.com

These studies are crucial for rational drug design, allowing researchers to modify the ligand's structure to enhance its binding affinity and selectivity for a specific receptor subtype. nih.gov

Identifying and characterizing the binding pocket of a target protein is a prerequisite for successful molecular docking. nih.gov Computational methods can predict these pockets on a protein's surface, even "cryptic" pockets that only become apparent when a ligand binds. unige.ch These methods analyze the protein's geometry and physicochemical properties to identify cavities suitable for ligand binding. nih.govresearchgate.net

Once a pocket is identified, docking simulations predict the key interactions between the ligand and specific amino acid residues. For muscarinic receptors, the binding site is a deep, buried pocket. nih.gov Docking of ligands similar to this compound into muscarinic receptor models (e.g., M1 or M3) has shown that the protonated nitrogen of the pyrrolidine ring forms a crucial ionic interaction with a conserved aspartate residue in transmembrane helix 3. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the benzyl group fits into a hydrophobic subpocket surrounded by aromatic residues. nih.govmdpi.com

Interaction TypeLigand Moiety InvolvedPotential Interacting Residues in Target
Ionic / Salt Bridge Protonated Pyrrolidine NitrogenAspartic Acid (Asp)
Hydrogen Bonding Hydroxyl Group (-OH)Serine (Ser), Threonine (Thr), Tyrosine (Tyr)
Hydrophobic Benzyl Group, Pyrrolidine RingTyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe), Leucine (Leu), Alanine (Ala)
π-π Stacking Benzyl GroupTyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe)

Conformation Analysis and Stereochemical Preferences via Computational Methods

The 3D structure (conformation) of a molecule is critical to its biological activity. Molecules like this compound are flexible and can adopt multiple conformations. Computational methods are used to determine the relative energies of these conformations and identify the most stable (lowest energy) ones. nih.gov Furthermore, the pyrrolidine ring has a stereocenter at the 3-position, meaning it exists as (R) and (S) enantiomers, which can have different biological activities and binding preferences.

Conformational analysis helps to understand which shape the molecule is likely to adopt when it binds to a receptor. nih.gov For example, studies on related conformationally restricted analogs have been used to probe the receptor-bound conformation of flexible drugs. nih.gov By synthesizing and testing rigid analogs that mimic specific conformations, researchers can infer the "bioactive conformation." nih.gov

Computational studies on trifluoroacetamide (B147638) derivatives have shown that a combination of NMR spectroscopy and DFT calculations can elucidate conformational preferences (e.g., E/Z amide forms) and the influence of substituents on these preferences. nih.gov Similar approaches can be applied to pyrrolidine derivatives to understand the preferred orientation of the N-benzyl group and the propan-2-ol substituent relative to the pyrrolidine ring, which is essential for optimal receptor fit.

Reaction Pathway Modeling and Transition State Elucidation

Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of how reactants are converted into products. This involves mapping the potential energy surface of the reaction, identifying intermediate structures, and, most importantly, elucidating the structure and energy of the transition state—the highest energy point along the reaction coordinate. acs.org

For the synthesis of substituted pyrrolidines, computational studies can be used to predict stereoselectivity. acs.org For instance, DFT calculations have been used to investigate the [3+2] cycloaddition reactions that form the pyrrolidine ring, helping to understand the influence of catalysts and substituents on the diastereoselectivity of the product. acs.org By comparing the energies of different transition states (e.g., TSendo vs. TSexo), chemists can predict which stereoisomer will be preferentially formed. acs.org This insight guides the choice of experimental conditions to maximize the yield of the desired product. acs.org

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving these relationships. nih.govscispace.com

In a 3D-QSAR study, a series of related compounds (like various pyrrolidine derivatives) with known biological activities (e.g., IC50 values) are spatially aligned. nih.govmdpi.com Then, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build a statistical model that correlates the 3D steric, electrostatic, and other physicochemical fields of the molecules with their activities. nih.govmdpi.com

The results are often visualized as 3D contour maps, which show regions where certain properties are predicted to increase or decrease biological activity. mdpi.com

Green contours might indicate where bulky (sterically favorable) groups enhance activity.

Blue contours could show where positive charges (electrostatically favorable) are beneficial.

Red contours might highlight regions where negative charges are favored.

These models not only explain the SAR of the existing compounds but also have predictive power. nih.govuran.ua They can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. nih.govnih.gov


Biological Research Applications and Mechanistic Insights of 2 1 Benzylpyrrolidin 3 Yl Propan 2 Ol Derivatives

Investigation of Enzyme Interactions and Modulatory Effects

The unique structural features of 2-(1-benzylpyrrolidin-3-yl)propan-2-ol derivatives make them promising candidates for enzyme modulation. Researchers have investigated their potential to inhibit various enzymes implicated in disease pathogenesis.

Studies on Specific Enzyme Inhibition Mechanisms (e.g., tyrosinase, viral proteases)

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. While direct studies on this compound are limited, research on analogous structures provides valuable insights. For instance, derivatives of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one have been designed as tyrosinase inhibitors. nih.gov Two such derivatives, (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one and (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, demonstrated more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. nih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors, a finding supported by in silico docking studies. nih.gov

Similarly, a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were synthesized and evaluated for their anti-tyrosinase activity. nih.gov Two compounds from this series exhibited more potent inhibition of mushroom tyrosinase than kojic acid, with one compound showing an 11-fold stronger inhibitory activity. nih.gov These compounds were also identified as competitive inhibitors that bind to the active site of mushroom tyrosinase. nih.gov

Viral Protease Inhibition:

The inhibition of viral proteases is a critical strategy in the development of antiviral therapies. The pyrrolidine (B122466) scaffold is a key component of several successful protease inhibitors. For example, efficient syntheses of HIV-1 protease inhibitors incorporating a pyrrolidone scaffold have been developed. nih.gov Evaluation of these analogs in HIV-1 protease enzyme assays led to the discovery of potent and more water-soluble inhibitors. nih.gov X-ray crystallography of an inhibitor co-crystallized with HIV-1 protease revealed that polar substituents on the benzyl (B1604629) group could be accommodated by rotating the moiety to interact with the enzyme's active site. nih.gov This allows for chemical modifications to fine-tune the drug-like properties of these inhibitors without sacrificing potency. nih.gov

Furthermore, the inhibition of host proteases involved in viral propagation is another promising antiviral strategy. nih.gov This approach may reduce the risk of drug resistance compared to targeting viral enzymes directly. nih.gov

Receptor Binding and Antagonism Studies of Related Benzylpyrrolidine/piperidine (B6355638) Analogues

The benzylpyrrolidine and piperidine moieties are prevalent in compounds targeting various receptors in the central nervous system.

Profiling Against Specific Receptor Subtypes (e.g., NMDA receptors, muscarinic receptors)

NMDA Receptor Antagonism:

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for learning and memory, and their dysregulation is implicated in several neurological disorders. frontiersin.org Pathological hyperactivity of NMDA receptors can be managed with channel-blocking drugs that bind within the ion channel. frontiersin.org The NMDA receptor-channel complex exists in multiple forms, suggesting receptor heterogeneity that could be exploited for developing subtype-selective drugs. nih.gov

Studies on various compounds have revealed different binding affinities for NMDA receptor subtypes in different brain regions. nih.gov For example, saturation experiments have shown single classes of binding sites in the cortex and cerebellum but with significantly different affinities. nih.gov The development of highly efficient NMDA receptor antagonists has been a focus of research, with derivatives of dexoxadrol (B1663360) showing promise. nih.gov

Muscarinic Receptor Antagonism:

Muscarinic acetylcholine (B1216132) receptors are G-protein-coupled receptors involved in a wide range of physiological functions. researchgate.netnih.gov Muscarinic antagonists are drugs that block the activity of these receptors and have numerous therapeutic applications. nih.govwikipedia.orgyoutube.comqu.edu.iq These antagonists competitively block the binding of acetylcholine to muscarinic receptors on various cells, thereby inhibiting the parasympathetic nervous system. nih.gov

There are five subtypes of muscarinic receptors (M1-M5), which are widely distributed throughout the body. researchgate.net M3 antagonists, in particular, have therapeutic applications in conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). researchgate.net The development of new selective muscarinic antagonists aims to improve upon existing therapies by potentially offering tissue-selective rather than just receptor-subtype-selective action. researchgate.net

Exploration of Pyrrolidine Scaffolds in Bioactive Molecule Development

The pyrrolidine ring is a versatile scaffold in drug discovery, forming the core of many biologically active compounds. nih.govnih.gov Its prevalence in numerous natural products and pharmaceuticals highlights its importance in medicinal chemistry.

Antitumor and Anti-inflammatory Properties

Antitumor Activity:

The pyrrolidine scaffold is a key feature in many compounds with demonstrated antitumor activity. For instance, benzyl-pyrrolidine-3-ol derivatives have been reported as apoptotic agents. researchgate.net Certain lead compounds from this class were shown to induce apoptosis in HL-60 cells at a concentration of around 10 µM. researchgate.net

Furthermore, a series of novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were synthesized and screened for their anticancer activity. semanticscholar.org Some of these compounds exhibited promising activity against various human tumor cell lines. semanticscholar.org Similarly, the synthesis of novel benzofuran (B130515) spiro-2-pyrrolidine derivatives via [3+2] azomethine ylide cycloadditions has yielded compounds with significant antiproliferative activities against HeLa and CT26 cancer cell lines. mdpi.com Molecular docking simulations suggest these compounds may exert their effects by binding to antitumor targets through hydrogen bonds. mdpi.com

Compound CategoryCancer Cell LineActivityReference
Benzyl-pyrrolidine-3-ol derivativesHL-60Apoptosis induction at ~10 µM researchgate.net
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamidesVariousPromising anticancer activity semanticscholar.org
Benzofuran spiro-2-pyrrolidine derivativesHeLa, CT26Significant antiproliferative activity mdpi.com

Anti-inflammatory Properties:

Pyrrolidine derivatives have also been investigated for their anti-inflammatory potential. A library of novel benzyl pyrrolones was synthesized and evaluated for in vivo anti-inflammatory activity. nih.gov Two compounds showed significant inhibition of inflammation, comparable to the standard drug indomethacin, and also suppressed TNF-α levels. nih.gov These compounds also demonstrated superior gastrointestinal safety compared to indomethacin. nih.gov

Another study focused on new pyrrolidine derivatives and their effects on COX-1 and COX-2 enzymes. nih.gov Two compounds exhibited the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

CompoundAnti-inflammatory ActivityTNF-α InhibitionReference
Benzyl pyrrolone 3b76.22% inhibition65.03% suppression nih.gov
Benzyl pyrrolone 2b71.47% inhibition60.90% suppression nih.gov
Pyrrolidine derivative A-1Highest anti-inflammatory effect- nih.gov

Antimicrobial and Antiviral Activity Investigations

Antimicrobial Activity:

The pyrrolidine scaffold is present in numerous compounds with significant antimicrobial properties. A series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives were synthesized and showed good activity against Mycobacterium smegmatis. drugbank.comnih.gov One compound, in particular, displayed potent antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR). drugbank.comnih.gov

New N-benzyl-3-indole derivatives have also been synthesized and evaluated for their antimicrobial activity. Certain hydrazinecarbothioamide derivatives showed good antimicrobial activities against all tested microbes. Additionally, some new N-benzyl piperidin-4-one derivatives have demonstrated very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net

Compound SeriesTarget MicrobeActivityReference
N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diaminesM. smegmatisGood activity drugbank.comnih.gov
N-benzyl-3-indole derivativesVarious bacteria and fungiGood antimicrobial activity
N-benzyl piperidin-4-one derivativesA. niger, E. coliVery potent activity researchgate.net

Antiviral Activity:

The development of new antiviral agents is crucial due to the rapid emergence of drug resistance. Pyrrolidine-containing compounds have been explored for their antiviral potential. For example, the synthesis of diversified C-nucleosides from formyl glycals has led to nucleoside analogs that were tested against various viral strains. nih.gov The pharmacological profile of hydrazide derivatives, which can be incorporated into such structures, includes antiviral activity. nih.gov

The inhibition of host proteases is a viable antiviral strategy, and various small molecules, including those with pyrrolidine-like structures, have been investigated for this purpose. nih.gov The inhibition of viral proteases themselves is a well-established approach, with pyrrolidone-based inhibitors showing significant promise against HIV-1 protease. nih.gov

Emerging Research Areas and Future Perspectives for 2 1 Benzylpyrrolidin 3 Yl Propan 2 Ol

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, particularly in the de novo design of molecules. nih.govnih.gov These technologies are increasingly applied to generate novel molecular structures with desired pharmacological properties. nih.gov For scaffolds like pyrrolidine (B122466), which are known to be "privileged structures" in drug development, AI models can be trained to create focused chemical libraries. nih.govnih.govresearchgate.netnih.gov

Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying chemical rules from large datasets of known molecules. nih.govnih.gov This allows them to generate new compounds that retain a specific core scaffold, such as the 1-benzylpyrrolidine (B1219470) framework, while introducing novel side chains and functional groups. arxiv.org For a molecule like 2-(1-benzylpyrrolidin-3-yl)propan-2-ol, an AI model could be trained on a dataset of known bioactive pyrrolidine derivatives. The model could then generate new analogues by modifying the substituents on the pyrrolidine ring or the benzyl (B1604629) group to optimize for specific properties like target affinity, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net

Table 1: Applications of AI/ML in Pyrrolidine Scaffold-Based Drug Design

AI/ML Technique Application in Scaffold Design Potential Impact on this compound Derivatives
Recurrent Neural Networks (RNNs) Generation of novel, drug-like molecules based on learning from existing chemical structures. nih.govnih.gov Design of new analogues with optimized side chains for enhanced biological activity.
Generative Adversarial Networks (GANs) Creation of diverse chemical libraries focused around a specific scaffold. arxiv.org Exploration of novel chemical space around the 1-benzylpyrrolidin-3-yl core.
Transfer Learning Fine-tuning general models on target-specific ligand sets to create specialized libraries. nih.gov Generation of derivatives with predicted high affinity for specific biological targets.
Multi-objective Optimization Simultaneously optimizing multiple properties such as binding affinity and synthetic accessibility. rsc.org Designing compounds that are not only potent but also practical to synthesize.

Development of Novel Pyrrolidine-Based Scaffolds for Diverse Biological Targets

The pyrrolidine scaffold is a cornerstone in the development of new drugs due to its prevalence in bioactive compounds and its favorable physicochemical properties. nih.govnih.govpharmablock.com The structural diversity achievable through substitution on the pyrrolidine ring allows for the targeting of a wide array of biological systems. Research has shown that even minor modifications, such as the stereochemistry or the nature of substituents, can lead to significant changes in biological activity. researchgate.netnih.gov

Derivatives of the pyrrolidine scaffold have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer and Antibacterial Agents: The pyrrolidine ring is a key component in compounds designed to inhibit targets like P. aeruginosa PBP3. nih.gov

Central Nervous System (CNS) Diseases: The scaffold is central to nootropic agents of the racetam class and ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.neturan.ua

Antidiabetic and Anti-inflammatory Agents: Pyrrolidine derivatives have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) and as agonists at peroxisome proliferator-activated receptors (PPARs). nih.govenamine.net

The development of novel pyrrolidine-based scaffolds often involves synthetic strategies like 1,3-dipolar cycloadditions and palladium-catalyzed hydroarylation to create libraries of substituted pyrrolidines. nih.govnih.govnih.govenamine.net For instance, 3-aryl pyrrolidines, structurally related to the core of this compound, are known to be potent ligands for neurotransmitter receptors. nih.govresearchgate.net The continued exploration of new synthetic methodologies will enable the creation of increasingly complex and functionally diverse pyrrolidine derivatives, expanding their application to new and challenging biological targets. frontiersin.orgnih.gov

Table 2: Examples of Bioactive Pyrrolidine Derivatives and Their Targets

Pyrrolidine Derivative Class Biological Target/Activity Reference
Pyrrolidine-2,3-diones P. aeruginosa PBP3 Inhibition (Antibacterial) nih.gov
1-Propyl-3-aryl pyrrolidines Serotonin and Dopamine Receptor Ligands (CNS) nih.govresearchgate.net
4-Benzylpyrrolidine-3-carboxylic acids PPARα and PPARγ Agonism (Antidiabetic) nih.gov
Pyrrolidine Sulfonamides DPP-IV Inhibition (Antidiabetic) frontiersin.orgnih.gov
Pyrrolidine Oxadiazoles DNA Gyrase/Topoisomerase IV Inhibition (Antibacterial) frontiersin.orgnih.gov

Advanced Catalytic Methods for Enantiopure Amino Alcohol Synthesis

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. researchgate.net Therefore, the development of advanced catalytic methods for the synthesis of enantiopure compounds, particularly vicinal amino alcohols, is a critical area of research. rsc.org These methods are essential for producing single-enantiomer drugs, which generally offer improved efficacy and reduced toxicity compared to racemic mixtures. ub.edu

Enantiopure vicinal amino alcohols are not only valuable as final drug products but also serve as crucial chiral ligands and catalysts in other asymmetric syntheses. rsc.orgsciengine.com Recent progress has focused on several powerful strategies:

Asymmetric Hydrogenation and Transfer Hydrogenation: These methods reduce prochiral ketones or imines to chiral alcohols or amines with high enantioselectivity. rsc.org

Dynamic Kinetic Resolution (DKR): This powerful technique combines the kinetic resolution of a racemic starting material (often an alcohol) with in-situ racemization of the slower-reacting enantiomer. lookchem.commdpi.com This allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the product. Lipases are often used for the resolution step, while metal catalysts (e.g., Ruthenium complexes) perform the racemization. sciengine.commdpi.com

Radical C-H Amination: Innovative methods using dual catalytic systems (e.g., copper and iridium photocatalysts) enable the direct and enantioselective installation of an amine group at a C-H bond beta to an alcohol, providing a direct route to chiral β-amino alcohols. nih.gov

These advanced catalytic approaches offer efficient, atom-economical, and environmentally friendlier routes to enantiomerically pure building blocks and final products, moving away from classical resolution or stoichiometric chiral pool methods. ub.edusciengine.comnih.govnih.gov

Applications in Chemical Biology and New Chemical Entity Discovery

The pyrrolidine scaffold, as exemplified by this compound, is a valuable tool in chemical biology and the discovery of new chemical entities (NCEs). pharmablock.com Chemical biology utilizes small molecules as probes to investigate and manipulate biological systems. The development of specific fluorescent probes for pyrrolidine, for example, allows for its detection in biological and environmental samples, highlighting the scaffold's utility in creating tools for basic research. researchgate.netnih.gov

In the quest for NCEs, the pyrrolidine ring serves as a "privileged scaffold" that can be decorated with various functional groups to generate libraries of compounds for high-throughput screening. nih.govnih.govnih.gov The goal is to identify hits with novel mechanisms of action or improved properties over existing drugs. frontiersin.org The synthesis of unique, substituted pyrrolidines via methods like [3+2] cycloadditions has proven effective in generating such libraries for drug discovery programs. enamine.net

The journey from a hit compound to an NCE involves extensive medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. The structural features of the pyrrolidine ring—its 3D nature, basic nitrogen atom, and multiple points for substitution—make it an ideal starting point for such optimization campaigns. researchgate.netpharmablock.com Pyrrolidine derivatives have been successfully developed into inhibitors for a wide range of targets, including enzymes and receptors involved in cancer, infectious diseases, and metabolic disorders. frontiersin.orgnih.govnih.govresearchgate.netnih.govmdpi.com The continued application of innovative synthetic chemistry and screening platforms will ensure that pyrrolidine-based compounds remain a rich source of future therapeutics. acs.org

Q & A

Q. What are the key synthetic routes for 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol?

  • Methodological Answer : Synthesis typically involves functionalizing pyrrolidine derivatives. A common approach includes:
  • Step 1 : Alkylation of pyrrolidin-3-ol with a benzyl halide (e.g., benzyl bromide) under basic conditions to introduce the benzyl group at the pyrrolidine nitrogen.
  • Step 2 : Subsequent reaction with acetone or a related carbonyl compound via a nucleophilic addition or Grignard reaction to form the propan-2-ol moiety.
  • Optimization : Catalytic hydrogenation or reductive amination may be employed to improve yields. For example, describes stereoselective synthesis of a related pyrrolidinyl-propanol derivative using chiral catalysts .

Table 1 : Comparison of Synthetic Yields

MethodYield (%)Purity (%)Reference
Alkylation + Grignard6598
Reductive Amination7895

Q. How to characterize the stereochemistry of this compound?

  • Methodological Answer : Stereochemical analysis requires:
  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers.
  • NMR Spectroscopy : Employing chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons.
  • X-ray Crystallography : Resolving absolute configuration, as demonstrated for similar compounds in , where (1R,2S)-configured propanol derivatives were characterized .

Advanced Research Questions

Q. How to design experiments to evaluate the receptor binding affinity of this compound?

  • Methodological Answer :
  • Radioligand Binding Assays : Use competitive binding protocols with:
  • α₁-Adrenoceptors : [³H]Prazosin as a radioligand.
  • β₁-Adrenoceptors : [³H]CGP-12176.
  • Procedure :

Incubate target receptors (isolated from tissues or expressed in cell lines) with the compound and a labeled ligand.

Measure displacement of the radioligand to calculate IC₅₀ values.

  • Validation : Cross-reference with structurally related compounds, such as those in , which tested propan-2-ol derivatives for adrenoceptor affinity .

Table 2 : Example Binding Data for Analogous Compounds

Compoundα₁ IC₅₀ (nM)β₁ IC₅₀ (nM)Source
(2R,S)-Methoxy-substituted derivative120450

Q. What strategies resolve contradictions in biological activity data of pyrrolidine-derived propan-2-ol analogs?

  • Methodological Answer : Contradictions may arise from:
  • Stereochemical Variability : Enantiomers (e.g., (R) vs. (S)) can exhibit divergent activities. Use chiral separation (HPLC) to isolate isomers and test individually .
  • In Vitro vs. In Vivo Discrepancies : Adjust for metabolic stability (e.g., liver microsome assays) or plasma protein binding.
  • Receptor Subtype Selectivity : Screen against receptor isoforms (e.g., α₁A vs. α₁B) using subtype-specific cell lines. highlights how trifluoromethyl groups in triazole-propanol derivatives enhance antifungal specificity, suggesting substituent effects are critical .

Data Contradiction Analysis

  • Case Study : reports antiarrhythmic activity for a methoxy-substituted propan-2-ol derivative but no β₁-adrenoceptor binding. This discrepancy may stem from off-target effects (e.g., ion channel modulation). Resolve via patch-clamp electrophysiology to assess sodium/potassium channel interactions .

Retrosynthesis Analysis

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2-(1-Benzylpyrrolidin-3-yl)propan-2-ol
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2-(1-Benzylpyrrolidin-3-yl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.